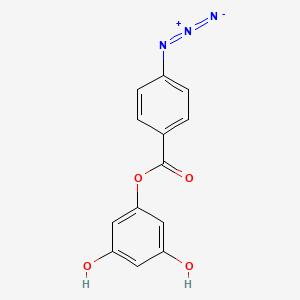

3,5-Dihydroxyphenyl 4-azidobenzoate

Description

Overview of Aryl Azide (B81097) Functionality in Advanced Chemical Research

Aryl azides are a class of organic compounds characterized by an azide group (-N₃) attached to an aromatic ring. Their significance in advanced chemical research stems from their ability to undergo photochemical transformation. Upon exposure to ultraviolet (UV) light, typically at wavelengths less than 300 nm, aryl azides release a molecule of nitrogen gas (N₂) to form a highly reactive intermediate known as a singlet nitrene. nih.govmdpi.com This nitrene is exceptionally reactive and can engage in several chemical transformations, making aryl azides powerful tools for creating covalent bonds in a variety of molecular environments. researchgate.net

The primary reaction pathways for the photogenerated nitrene include:

C-H Bond Insertion: The nitrene can directly insert into carbon-hydrogen bonds of nearby molecules.

Nucleophilic Attack: The nitrene can undergo ring expansion to form a dehydroazepine or benzazirine intermediate. nih.gov These species are susceptible to attack by nucleophiles such as the amine groups on lysine (B10760008) residues or the thiol groups on cysteine residues in proteins. nih.gov

Intersystem Crossing: The initial singlet nitrene can relax into a more stable triplet state, which also participates in bond insertion reactions. mdpi.com

This photo-induced reactivity is the foundation of photoaffinity labeling (PAL) , a technique used to identify and map interactions between small molecules and their biological targets, such as proteins. nih.govmdpi.comrsc.org By incorporating an aryl azide into a molecule designed to bind to a specific protein, researchers can use light to permanently crosslink the molecule to its binding partner, enabling subsequent identification and analysis. researchgate.net Despite some limitations, such as the potential for protein damage from short-wavelength UV light and the relatively long half-life of the reactive intermediates which can lead to non-specific labeling, aryl azides remain widely used due to their small size and relative stability in the dark. nih.gov

Table 1: Comparison of Common Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Typical Activation Wavelength | Reversibility of Excited State | Functional Group Selectivity |

|---|---|---|---|

| Aryl Azide | ~300 nm | Irreversible | Non-Specific |

| Benzophenone | ~350 nm | Reversible | Non-specific |

| Diazirine | ~350 nm | Irreversible | Non-Specific |

Data sourced from a comparative analysis of photoaffinity labeling agents. nih.gov

Historical Context and Evolution of Photoactivatable Probes

The concept of using light to control molecular function dates back several decades, with the development of what are often called "caged" compounds. These photoactivatable probes are molecules whose biological activity is masked by a light-sensitive chemical group. nih.gov The first significant application of this principle in biological studies was reported in 1978 with the synthesis of caged ATP, which was used to study the function of the Na⁺/K⁺ pump. nih.gov This pioneering work established the core principle: a biologically relevant molecule could be rendered inert by a "photocleavable" protecting group and then released at a specific time and location within a cell or tissue by a flash of light. nih.gov

Initially, research focused on small molecules like neurotransmitters and ions, which are relatively easy to modify with photocleavable groups. nih.gov A major evolution in the field was the serendipitous discovery of photoactivatable fluorescent proteins (PA-FPs) in 2002. researchgate.netnih.gov Researchers observed that a protein, later named Kaede, changed its fluorescence from green to red when exposed to sunlight. nih.gov This discovery, along with the development of other PA-FPs like PA-GFP, revolutionized cell biology by enabling techniques such as super-resolution microscopy (PALM/STORM), which allow for the visualization of cellular structures at the single-molecule level. researchgate.netnih.gov

The evolution of photoactivatable probes has been driven by the need for greater control and less invasiveness. While early aryl azides required UV light that could be damaging to cells, ongoing research has focused on developing probes that can be activated by longer, less harmful wavelengths of visible light. nih.govrsc.org The field continues to expand, with a wide array of photoactivatable proteins, nucleic acids, and small molecules designed for precise experimental control. nih.gov

Significance of 3,5-Dihydroxyphenyl 4-Azidobenzoate as a Multifunctional Scaffold

The chemical structure of this compound positions it as a valuable multifunctional scaffold. A scaffold in this context refers to a core molecular framework that can be used to build more complex structures. mdpi.comresearchgate.net The significance of this particular compound arises from the distinct and complementary functionalities of its two ends: the 4-azidobenzoate group and the 3,5-dihydroxyphenyl group.

The 4-azidobenzoate portion provides the photo-reactivity. As discussed, the aryl azide group is a well-established photo-crosslinker. nih.gov Upon UV irradiation, it forms a reactive nitrene capable of creating stable covalent bonds with a wide range of molecules, making it ideal for applications in photoaffinity labeling or for crosslinking polymer films to enhance their stability. nih.govnih.gov

The 3,5-dihydroxyphenyl (a resorcinol (B1680541) derivative) portion provides a versatile chemical handle for further modification. The two hydroxyl (-OH) groups can serve as anchor points for attaching the entire molecule to other chemical structures. For instance, they can be used to:

Incorporate the molecule into a polymer chain during polymerization. academie-sciences.fr

Attach the molecule to a surface, creating a photo-activatable interface.

Serve as a building block for creating larger, more complex molecules like dendrimers or coordination polymers. academie-sciences.frmdpi.com

This dual functionality makes this compound a powerful bifunctional linker. One end can be covalently attached to a polymer backbone, a nanoparticle, or another molecule of interest via its dihydroxy groups. The other end, with its dormant azide group, remains available for a subsequent, light-triggered reaction. This allows for the creation of advanced materials and bioconjugates where one component can be permanently and precisely linked to another using light as an external trigger.

Structure

2D Structure

3D Structure

Properties

CAS No. |

827623-39-2 |

|---|---|

Molecular Formula |

C13H9N3O4 |

Molecular Weight |

271.23 g/mol |

IUPAC Name |

(3,5-dihydroxyphenyl) 4-azidobenzoate |

InChI |

InChI=1S/C13H9N3O4/c14-16-15-9-3-1-8(2-4-9)13(19)20-12-6-10(17)5-11(18)7-12/h1-7,17-18H |

InChI Key |

QIYITBDCKATNQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC(=CC(=C2)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of 3,5 Dihydroxyphenyl 4 Azidobenzoate

Synthetic Methodologies for 3,5-Dihydroxyphenyl 4-Azidobenzoate

The primary route to synthesizing this compound is through the esterification of 3,5-dihydroxyphenol (phloroglucinol) with 4-azidobenzoic acid. This process requires the prior synthesis of the 4-azidobenzoic acid precursor.

Esterification is a core reaction in organic synthesis that forms an ester from a carboxylic acid and an alcohol or phenol (B47542). iajpr.com In the synthesis of the target compound, the carboxylic acid is 4-azidobenzoic acid, and the phenol is 3,5-dihydroxyphenol. Direct esterification, known as Fischer esterification, typically involves heating the two reactants in the presence of a strong acid catalyst.

However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol's hydroxyl group. Common coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction involves the formation of a highly reactive O-acylisourea intermediate, which then readily reacts with the phenol.

The general reaction is outlined below: Step 1: Activation of Carboxylic Acid 4-azidobenzoic acid + Coupling Agent → Activated 4-azidobenzoate intermediate

Step 2: Nucleophilic Attack by Phenol Activated 4-azidobenzoate intermediate + 3,5-dihydroxyphenol → this compound + By-products

The azide (B81097) functional group (–N₃) is a key moiety in the target molecule. Organic azides are often prepared from primary amines, alcohols, or alkyl halides. wikipedia.org The most common and direct method for synthesizing aryl azides, such as 4-azidobenzoic acid, is from the corresponding aromatic amine, 4-aminobenzoic acid.

This transformation is typically a two-step process:

Diazotization: The primary aromatic amine (4-aminobenzoic acid) is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺).

Azide Substitution: The resulting diazonium salt solution is then treated with an azide salt, most often sodium azide (NaN₃). researchgate.net The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to form the aryl azide. masterorganicchemistry.com

The azide functional group can be identified by a strong, characteristic absorption band in the IR spectrum, typically around 2100-2150 cm⁻¹. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reactants and coupling agents. scielo.brchemrxiv.org

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction mechanism. For coupling reactions, aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often preferred.

Temperature: While some coupling reactions can proceed at room temperature, others may require cooling to suppress side reactions or gentle heating to increase the reaction rate. scielo.brchemrxiv.org Low temperatures are critical during the diazotization step to prevent the decomposition of the unstable diazonium salt.

Reaction Time: The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TTC) to determine the optimal reaction time, which can range from a few hours to overnight. scielo.brchemrxiv.org

Stoichiometry: The ratio of the coupling agent and any catalysts to the carboxylic acid can significantly impact the reaction's efficiency. A slight excess of the coupling agent is sometimes used to ensure complete conversion of the carboxylic acid.

The table below illustrates a hypothetical optimization study for the esterification step.

| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC (1.1 eq) | DCM | 0 to RT | 12 | 65 |

| 2 | EDC (1.2 eq) / DMAP (0.1 eq) | DMF | RT | 8 | 85 |

| 3 | HBTU (1.2 eq) / DIPEA (2.0 eq) | DMF | RT | 6 | 90 |

| 4 | SOCl₂ | Toluene | Reflux | 4 | 70 |

Synthesis of Analogous Azidobenzoate Derivatives

The fundamental chemistry used to synthesize this compound can be extended to create a wide range of analogous derivatives for various applications in biology and materials science.

Azidobenzoate derivatives are widely used as photoaffinity labels. The aryl azide group is photochemically active; upon exposure to UV light, it loses N₂ gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including the binding sites of proteins or other biological macromolecules. This property is invaluable for identifying and characterizing ligand-binding sites in biological systems. nih.gov

Furthermore, the azide group is a key component in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction allows for the efficient and specific covalent attachment of the azidobenzoate moiety to any biological ligand that has been modified to contain an alkyne group. nih.gov This strategy is used to link molecules for various purposes, such as drug targeting and diagnostics. nih.gov

The table below provides examples of biological ligands that can be derivatized.

| Ligand Class | Example Ligand | Purpose of Derivatization | Reference Reaction |

|---|---|---|---|

| Peptides | Enzyme Substrate Analog | Identify active site residues | Photoaffinity Labeling |

| Sugars | D-Mannose | Create targeted drug conjugates | Click Chemistry (CuAAC) nih.gov |

| Nucleic Acids | Oligonucleotide Probe | Map DNA/RNA-protein interactions | Photoaffinity Labeling |

| Kinase Inhibitors | Axitinib Analog | Develop targeted anticancer agents nih.gov | Click Chemistry (CuAAC) |

The azidobenzoate structure can be incorporated into monomers for the synthesis of functional polymers. google.com For instance, an azidobenzoate group can be attached to a polymerizable moiety like a methacrylate (B99206) or a styrene. A common example is azidopropyl methacrylate (AzPMA). nih.gov

These azide-functionalized monomers can be polymerized using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov These methods allow for the creation of well-defined polymers with controlled molecular weight and low dispersity.

The resulting polymers, bearing pendant azide groups, are versatile platforms for post-polymerization modification. Using click chemistry, a wide array of alkyne-containing molecules can be grafted onto the polymer backbone, allowing for the synthesis of complex materials such as block copolymers, polymer brushes, and functional surfaces for applications in drug delivery, tissue engineering, and sensor technology. nih.govresearchgate.netrsc.org

The table below lists examples of azide-containing monomers used in polymer synthesis.

| Monomer Name | Polymerization Method | Application of Resulting Polymer |

|---|---|---|

| 4-Vinylbenzyl azide | ATRP, RAFT | Functional films, nanoparticles google.com |

| Azidopropyl methacrylate (AzPMA) | ATRP, RAFT | Surface modification, bioconjugation nih.gov |

| 2-(2-Azidoethoxy)ethyl methacrylate | ATRP | Hydrophilic brushes, drug delivery nih.gov |

| 6-Azidohexyl methacrylate | RAFT | Functional nanoparticles nih.gov |

Utilization of Click Chemistry for Scaffold Expansion

The azide functional group in this compound makes it a suitable candidate for "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent linking of the azido-functionalized scaffold to molecules containing a terminal alkyne. The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a linker to expand the molecular framework. This expansion can be used to introduce a wide variety of new functionalities to the core structure, thereby tailoring its chemical and physical properties for specific applications.

Advanced Spectroscopic and Analytical Characterization Techniques

A suite of advanced spectroscopic and analytical methods is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of protons and carbon atoms within a molecule.

While the use of ¹H and ¹³C NMR is standard for the characterization of organic molecules like this compound, specific spectral data with detailed peak assignments for this particular compound are not available in the public domain based on the conducted searches.

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the characteristic functional groups present in this compound. The azide (N₃) group, for instance, has a strong and sharp absorption band that is easily identifiable.

Research has identified a characteristic absorption band for the azide functional group in this compound. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Azide (N₃) | Asymmetric stretch | 2110 | researchgate.net |

A comprehensive analysis of the full FTIR spectrum, including the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) vibrations, would provide a more complete picture of the molecule's structure. However, a detailed peak table for the entire FTIR spectrum is not provided in the available literature.

Mass Spectrometry (HR-EIMS, FAB-MS, LC/MS) for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

High-resolution electrospray ionization mass spectrometry (HRESI-MS) has been used to confirm the molecular mass of this compound. researchgate.net

| Technique | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| HRESI-MS | [M+H]⁺ | 272.0675 | 272.0671 |

While this confirms the molecular formula, detailed fragmentation data from techniques like High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS), Fast Atom Bombardment Mass Spectrometry (FAB-MS), or Liquid Chromatography/Mass Spectrometry (LC/MS) would offer further structural insights. Such detailed fragmentation analyses are not available in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings and the azido (B1232118) group in this compound.

Specific UV-Vis absorption data, including absorption maxima (λmax) and molar absorptivity values for this compound, are not detailed in the available scientific literature. This information would be valuable for understanding the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

There are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases based on the conducted searches.

Photochemical Reactivity and Mechanistic Studies of Azidobenzoates

Fundamental Photolysis Pathways of Aryl Azides

The photolysis of an aryl azide (B81097), such as 3,5-Dihydroxyphenyl 4-azidobenzoate, is initiated by the absorption of ultraviolet (UV) light, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate. wikipedia.orgbeilstein-journals.org This process originates from an electronically excited state of the azide. nih.govacs.org The subsequent fate of the nitrene is dictated by its electronic spin state—singlet or triplet—which governs its reactivity and the final products formed. beilstein-journals.orgacs.org

Upon photolysis, the primary product is typically the singlet nitrene, formed from the decomposition of the singlet excited state of the azide precursor. beilstein-journals.orgacs.org Ultrafast spectroscopy studies have shown that the decay of the azide's excited state is accompanied by the rapid growth of the corresponding singlet nitrene's transient absorption. acs.org

Singlet nitrenes are characterized by a vacant p-orbital on the nitrogen atom, making them highly electrophilic. Their reactivity is dominated by rapid intramolecular processes. researchgate.net One of the most common pathways for singlet aryl nitrenes is an intramolecular rearrangement to form a highly strained bicyclic azirine, which then isomerizes to a didehydroazepine intermediate. beilstein-journals.orgresearchgate.net This intermediate is a powerful electrophile that can be trapped by various nucleophiles. beilstein-journals.orgresearchgate.net For instance, in the presence of water, the didehydroazepine is attacked by a water molecule to yield an azepine derivative. researchgate.net Fluorination of the aromatic ring has been shown to slow this rearrangement, thereby enhancing the efficiency of desired intermolecular reactions like C-H insertion. researchgate.net

The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more thermodynamically stable triplet ground state. wikipedia.orgbeilstein-journals.org Alternatively, triplet nitrenes can be generated directly through triplet sensitization, a process that uses a photosensitizer to selectively populate the triplet excited state of the azide precursor. nih.gov

Triplet nitrenes behave as diradicals and exhibit distinct reactivity compared to their singlet counterparts. wikipedia.org Their reactions are often stepwise, involving hydrogen atom abstraction followed by radical recombination, rather than the concerted insertions typical of singlet nitrenes. wikipedia.org This stepwise mechanism can lead to a loss of stereochemistry in reactions with chiral substrates. nih.gov Triplet aryl nitrenes are also known to react with molecular oxygen to produce nitro compounds. rsc.org In the absence of other reaction partners, they can dimerize to form azo compounds. beilstein-journals.org

| Property | Singlet Nitrene | Triplet Nitrene |

|---|---|---|

| Formation | Primary product of direct photolysis. beilstein-journals.orgacs.org | Intersystem crossing from singlet nitrene or via triplet sensitization. wikipedia.orgnih.gov |

| Electronic State | Closed-shell, electrophilic species. | Diradical character. wikipedia.org |

| Dominant Reactivity | Concerted insertions, intramolecular rearrangement (ring expansion). researchgate.netwikipedia.org | Stepwise radical reactions (H-abstraction), dimerization. beilstein-journals.orgwikipedia.org |

| Reaction with Alkenes | Stereospecific aziridination. | Non-stereospecific aziridination. nih.gov |

| Reaction with O₂ | Less characterized. | Forms nitro compounds. rsc.org |

Beyond insertion reactions, photogenerated aryl nitrenes can undergo several competing reactions. As mentioned, a principal pathway for the singlet nitrene is ring expansion to a didehydroazepine intermediate. beilstein-journals.org This highly electrophilic species readily reacts with any available nucleophiles in the medium. In aqueous solutions, this leads to the formation of azepine derivatives, while in the presence of amines or other nucleophiles, corresponding adducts are formed. researchgate.net

The triplet nitrene, on the other hand, has a greater propensity for intermolecular reactions. A common competing pathway, particularly at higher concentrations, is the dimerization of two triplet nitrenes to form a stable azo compound (Ar-N=N-Ar). beilstein-journals.orgresearchgate.net This reaction effectively quenches the reactive nitrene, reducing the yield of desired cross-linking or insertion products.

Light-Induced Covalent Bond Formation Mechanisms

The synthetic utility of aryl azides like this compound stems from the ability of the photogenerated nitrene to form new covalent bonds by inserting into various chemical bonds.

Nitrene insertion is a powerful method for C-N bond formation. wikipedia.org Singlet nitrenes can insert directly into C-H, N-H, and O-H bonds. researchgate.net C-H insertion is a particularly valuable reaction as it allows for the functionalization of otherwise unreactive aliphatic and aromatic C-H bonds. illinois.edu The mechanism for singlet nitrene insertion is generally considered a concerted process, where the C-N bond forms and the C-H bond breaks in a single transition state, leading to retention of stereochemistry at the insertion site. wikipedia.org

Insertion into the O-H bonds of water or alcohols and the N-H bonds of amines or amides are also highly efficient reactions. nih.gov These reactions are often faster than C-H insertion, and the presence of nucleophilic groups in the reaction medium can quench the nitrene before it reacts with a target C-H bond. thermofisher.com Triplet nitrenes react with these bonds via a stepwise mechanism involving hydrogen abstraction to form a radical pair, followed by radical recombination. wikipedia.org

The efficiency of photoactivation and the distribution of subsequent reaction products can be influenced by the irradiation conditions, including wavelength and exposure time. researchgate.netthermofisher.com Aryl azides typically have strong absorbance maxima in the UV region (around 250-280 nm). Successful photoactivation is possible across a range of UV wavelengths. thermofisher.com

| Lamp Source | Wavelength (nm) | Distance from Sample | Exposure Time (min) | Relative Crosslinking Efficiency |

|---|---|---|---|---|

| Handheld Lamp | 254 nm | 5 cm | 2 | Partial |

| Handheld Lamp | 366 nm | 5 cm | 30 | Complete |

| Transilluminator | 312 nm | 0 cm | 5 | Partial |

Data adapted from experiments with the homobifunctional hydroxyphenyl azide crosslinker BASED, which is representative for aryl azide reagents. thermofisher.com

Computational and Theoretical Photochemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations of Excited States and Reaction Pathways

No specific DFT or TD-DFT studies on this compound were found. Such studies would typically provide data on the molecule's optimized ground and excited state geometries, absorption spectra, and the energy barriers for photochemical reactions, such as nitrene formation.

Ab Initio Molecular Dynamics Simulations of Ultrafast Photochemistry

There is no available information from AIMD simulations for this compound. These simulations would offer insights into the real-time atomic motion following photoexcitation, detailing the ultrafast processes of bond cleavage and structural rearrangements.

Elucidation of Photophysical Processes

Without experimental or computational data, a detailed account of the photophysical processes for this compound, including fluorescence, phosphorescence, and intersystem crossing rates, cannot be provided.

Applications in Chemical Biology and Proteomics: Photoaffinity Labeling

Design Principles for Photoaffinity Probes Based on Azidobenzoate Scaffolds

The design of an effective photoaffinity probe is critical for the successful identification of biomolecular targets. The ideal probe should be stable in the dark, maintain a high affinity for its target similar to the parent ligand, and be activated by a specific wavelength of light that does not damage the biological system. mdpi.comresearchgate.net Upon activation, it should generate a highly reactive species that forms a stable covalent bond with the target molecule. mdpi.comresearchgate.net

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Characteristics |

|---|---|---|---|

| Aryl Azide (B81097) | Nitrene | ~254-300 nm | Forms highly reactive nitrene; can undergo rearrangement. nih.govnih.gov |

| Benzophenone | Triplet Diradical | ~350-360 nm | Relatively stable; less prone to rearrangement; activated by longer, less damaging wavelengths. nih.govmdpi.com |

| Diazirine | Carbene | ~350-380 nm | Generates highly reactive carbene; small size minimizes steric hindrance. mdpi.com |

The core of an azidobenzoate-based photoaffinity probe is the phenylazide moiety, which serves as the photoactivatable cross-linker. nih.gov The synthesis of such probes involves chemically linking a molecule with known or suspected biological activity (the ligand) to the 4-azidobenzoate group. mdpi.com In the case of 3,5-Dihydroxyphenyl 4-azidobenzoate, the 3,5-dihydroxyphenol acts as the ligand framework.

The incorporation of the azide functionality is typically achieved through standard coupling reactions. For instance, 4-azidobenzoic acid can be activated and then reacted with a suitable functional group on the ligand, such as a hydroxyl or amino group, to form an ester or amide bond, respectively. mdpi.com This process attaches the photoreactive azidobenzoate unit to the ligand, creating the photoaffinity probe. mdpi.com The azide group itself is a versatile chemical handle that can be introduced into various molecules, including nucleosides for studying nucleic acid interactions. nih.govd-nb.inforesearchgate.netnih.govresearchgate.net The stability of the azido (B1232118) group under different conditions is a key consideration during synthesis to prevent its degradation. d-nb.info

To facilitate the detection and quantification of labeled biomolecules, photoaffinity probes are often equipped with a reporter tag. scispace.com This can be a radioisotope, a stable isotope, or a fluorescent dye.

Isotopic Labeling: Radioisotopes like ³H or ¹²⁵I have traditionally been used for detection. nih.gov A more modern approach involves stable isotope labeling, such as incorporating deuterium. nih.govresearchgate.net For example, a probe can be synthesized in both a deuterated and a non-deuterated form. researchgate.net When used in a 1:1 mixture for labeling, the target peptides will appear as a characteristic doublet in mass spectrometry analysis, which helps to distinguish true targets from non-specific contaminants. researchgate.net

Fluorescent Labeling: Fluorescent dyes offer a non-radioactive method for detection and can be used for in-gel fluorescence imaging. mdpi.comyoutube.com A wide array of fluorescent probes with azide functionalities are commercially available, such as derivatives of FAM, Cy3, and Alexa Fluor dyes, allowing for conjugation to alkyne-modified molecules via click chemistry. nih.govjenabioscience.comlumiprobe.comthermofisher.com Alternatively, a fluorescent tag can be incorporated directly into the photoaffinity probe during its synthesis. nih.gov The choice of fluorophore depends on the desired spectral properties and compatibility with the experimental setup. nih.gov An alkyne or other reactive handle can be included in the probe's design, allowing for post-photolabeling conjugation to a reporter tag via bioorthogonal reactions like click chemistry. nih.govacs.org

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Use |

|---|---|---|---|

| Alexa Fluor 488 | 493 | 519 | Single-molecule fluorescence spectroscopy. nih.gov |

| Cy3B | 559 | 572 | FRET experiments. nih.gov |

| Alexa Fluor 647 | 652 | 668 | Single-molecule fluorescence spectroscopy. nih.gov |

| 5-FAM (Fluorescein) | 494 | 520 | Click chemistry labeling. lumiprobe.com |

| Rhodamine 6G | 526 | 555 | DNA sequencing applications. lumiprobe.com |

Methodological Advances in Photolabeling Experiments

The execution of a photoaffinity labeling experiment involves several key steps, from incubating the probe with the biological sample to activating the cross-linking reaction and assessing its specificity. nih.govresearchgate.net

Photoaffinity labeling experiments can be conducted in various settings, from purified systems to complex cellular environments.

In Vitro Protocols: In a typical in vitro experiment, the photoaffinity probe is incubated with a purified protein or a cell lysate to allow for the formation of the ligand-receptor complex. nih.govnih.gov The sample is then irradiated with UV light at a wavelength that specifically activates the photoreactive group (e.g., the aryl azide). nih.govnih.gov This generates a highly reactive nitrene intermediate that forms a covalent bond with amino acid residues in the binding pocket of the target protein. nih.gov

Cellular Protocols: For cellular experiments, cell-permeable probes are used. nih.gov The probe is added to live cells and incubated to allow it to enter the cells and bind to its intracellular targets. nih.gov The cells are then irradiated with UV light to induce covalent cross-linking. nih.gov Following irradiation, the cells are lysed, and the labeled proteins are processed for identification. nih.gov This in situ approach is particularly valuable for studying membrane proteins and multi-subunit complexes that may not be stable or functional outside the cellular context. nih.gov

A crucial step in any photoaffinity labeling study is to demonstrate that the probe binds specifically to its intended target and not non-specifically to abundant cellular proteins. nih.gov Competitive binding assays are the gold standard for this validation. nih.govscispace.com

In this type of assay, the labeling experiment is performed in the presence of an excess of an unlabeled competitor molecule. nih.govnih.gov This competitor is often the original, unmodified ligand from which the probe was derived, or another known binder to the target. nih.gov If the photoaffinity probe binds specifically to a particular protein, the presence of the competitor will block the probe from accessing the binding site, leading to a dose-dependent decrease in the labeling signal. nih.govportlandpress.com This reduction in signal confirms that the probe and the competitor are binding to the same site and that the labeling is not a random event. nih.govportlandpress.comnanotempertech.com Such displacement assays can also be used to determine the binding affinities (Kᵢ) of other unlabeled compounds for the target protein. portlandpress.comnih.gov

Identification and Characterization of Biomolecular Targets

After successfully labeling a target protein, the next step is to identify it and characterize the interaction site. mdpi.comcancer.gov The covalent nature of the bond formed during photoaffinity labeling makes the complex stable enough to withstand rigorous purification and analysis techniques. nih.gov

The general workflow involves separating the labeled proteins from the rest of the proteome. nih.gov If the probe includes a biotin (B1667282) tag, this can be achieved through affinity purification using avidin- or streptavidin-conjugated beads. scispace.com The purified proteins are then typically separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). scispace.com Protein bands that are specifically labeled (i.e., their labeling is reduced in the presence of a competitor) are excised from the gel. scispace.com

The protein within the excised gel band is then digested into smaller peptides, usually with an enzyme like trypsin. researchgate.net These peptides are subsequently analyzed by mass spectrometry (MS). mdpi.comresearchgate.net The mass spectrometer measures the mass-to-charge ratio of the peptides, and the resulting data is used to search protein databases to identify the protein. researchgate.net High-resolution mass spectrometry can also be used to perform tandem MS (MS/MS) analysis, which involves fragmenting the cross-linked peptide to pinpoint the exact amino acid residue(s) that were covalently modified by the photoaffinity probe. nih.gov This provides valuable information about the ligand's binding site on the target protein. nih.gov

Elucidation of Ligand-Receptor Interactions

The application of photoaffinity labeling has been instrumental in deciphering the interactions between various ligands and their corresponding receptors.

Vitamin D Receptors: Underivatized 1,25-dihydroxy[26,27-3H]vitamin D-3 has been successfully used as a photoaffinity label to study the 1,25-dihydroxyvitamin D-3 receptor. nih.gov UV irradiation of the receptor-ligand complex leads to the covalent incorporation of the label into the receptor protein. nih.gov This specific labeling of the steroid binding site has been confirmed through competition experiments and analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov Further studies have used peptide mapping to localize the sites of phosphorylation and photoaffinity label incorporation to a 23-kDa fragment within the receptor's steroid-binding domain, suggesting a role for phosphorylation in steroid binding or receptor activation. nih.gov

ATP Transporters: Photoaffinity labeling has been employed to study the interactions of ATP with ATP-binding cassette (ABC) transporters like P-glycoprotein. nih.gov For instance, UV irradiation of the cap-binding protein complex in the presence of [alpha-32P]dATP/ATP resulted in the cross-linking of the nucleotide to the 50-kDa polypeptide of the complex. nih.gov These studies help to understand the mechanism of ATP-dependent transport and drug resistance. nih.gov

Brevetoxin (B15176840) Receptors: A derivative of brevetoxin, a marine neurotoxin, was created by linking it to p-azidobenzoic acid to form a photoaffinity probe. nih.gov This probe was used to identify the brevetoxin receptor on voltage-gated sodium channels in rat brain synaptosomes. nih.gov The probe specifically labeled a 260-kDa protein, identified as the α subunit of the sodium channel. nih.gov This research helps to pinpoint the specific interaction site of the toxin. nih.gov

VIP Receptors: Photoaffinity labeling has been crucial in characterizing vasoactive intestinal peptide (VIP) receptors. nih.govnih.gov By derivatizing receptor-bound VIP with p-azidophenylglyoxal, a photoaffinity probe was created that retained biological activity and high affinity for the receptor. nih.gov This approach allowed for the identification of two molecular forms of the high-affinity binding site, a 50-kDa form and a 200-250-kDa form. nih.gov These studies have been essential in defining the molecular basis of the VPAC1 receptor's affinity and specificity for VIP. nih.gov

Phorbol (B1677699) Ester Receptors: Photoaffinity probes with a diazoacetyl or trifluorodiazopropionyl group at the C-13 position of phorbol have been synthesized to study protein kinase C (PKC) isozymes, which are receptors for phorbol esters. nih.gov These probes enabled the specific cross-linking and identification of the phorbol ester binding sites on PKC isozymes. nih.gov

Voltage-Gated Sodium Channels: The protein subunits of voltage-gated sodium channels were first identified using photoaffinity labeling with scorpion toxin derivatives. nih.gov This led to the discovery of the large α subunits (260 kDa) and smaller β subunits (30–40 kDa). nih.gov Further studies using photoaffinity labeling have helped to understand the structure and function of these channels at an atomic level, including the movement of the S4 segments during voltage-dependent activation. nih.govyoutube.com

Mapping of Protein Binding Sites and Active Site Topography

A primary application of photoaffinity labeling is the precise mapping of binding sites within a protein. By covalently attaching a ligand analog to its target, researchers can subsequently use techniques like peptide mapping and mass spectrometry to identify the exact amino acid residues involved in the interaction. nih.govnih.gov This provides a detailed topographical map of the binding pocket.

For example, in the study of the 1,25-dihydroxyvitamin D3 receptor, peptide mapping of the photoaffinity-labeled receptor revealed that the primary site of label incorporation was within a 23-kDa peptide. nih.gov This peptide was located in a region spanning part of the hinge region and about half of the proposed steroid binding domain. nih.gov Similarly, studies on the VPAC1 receptor have utilized photoaffinity labeling to demonstrate that the majority of the VIP molecule binds to the N-terminal ectodomain of the receptor. nih.gov This level of detail is critical for understanding the specificity of ligand-receptor interactions and for the rational design of new drugs.

Proteomic Approaches for Target Validation and Discovery

Photoaffinity labeling, when combined with quantitative chemoproteomics, provides a powerful and unbiased method for determining the complete interaction profiles of bioactive small molecules. nih.govspringernature.com This approach is not only for validating known targets but also for discovering novel "off-target" interactions that might contribute to a drug's efficacy or side effects. nih.govnih.gov The strategy often involves using a photoaffinity probe in competition with the original, unmodified compound to distinguish specific from non-specific binding. nih.govspringernature.com This combination of techniques allows for the identification of specific protein interactors and an assessment of the functional relevance of these binding events. nih.govspringernature.com

Structural and Mechanistic Insights from Covalent Adducts

The formation of a stable covalent bond between the photoaffinity probe and its target protein is the key to gaining further structural and mechanistic insights.

Analysis of Labeled Protein Fragments via Electrophoretic Techniques

Once a protein is covalently labeled, it can be isolated and subjected to various analytical techniques. A common method is to digest the labeled protein into smaller fragments and then separate these fragments using electrophoretic techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.govpsu.edu By detecting the labeled fragments, researchers can pinpoint the specific region of the protein that was modified.

For instance, in the study of the 1,25-dihydroxyvitamin D-3 receptor, SDS-PAGE and fluorography were used to show that the photoaffinity label was primarily incorporated into the receptor protein. nih.gov Similarly, with the brevetoxin receptor, SDS-PAGE revealed the specific labeling of a 260-kDa protein. nih.gov The analysis of labeled protein fragments is a fundamental step in narrowing down the location of the binding site. nih.gov

Understanding the Nature of Non-Covalent and Covalent Interactions

Photoaffinity labeling provides a unique opportunity to study both the initial non-covalent binding and the subsequent covalent interaction. The initial, reversible binding of the photo-probe to its target is governed by the same forces as the natural ligand (e.g., hydrogen bonds, hydrophobic interactions). Upon photoactivation, the formation of a covalent bond freezes this interaction, allowing for its detailed investigation. nih.govnih.gov By analyzing the structure of the covalent adduct, researchers can infer the geometry of the non-covalent complex that preceded it. This helps in understanding the precise orientation of the ligand within the binding site and the specific amino acid residues that contribute to the initial recognition and binding event.

Interactive Data Table: Photoaffinity Labeling Applications

| Target Receptor/Protein | Photoaffinity Probe Used | Key Findings | References |

| Vitamin D Receptor | 1,25-dihydroxy[26,27-3H]vitamin D-3 | Labeled a 23-kDa fragment in the steroid-binding domain. | nih.govnih.gov |

| ATP Transporters (Cap-binding protein complex) | [alpha-32P]dATP/ATP | Cross-linked to the 50-kDa polypeptide of the complex. | nih.gov |

| Brevetoxin Receptor (on Voltage-Gated Sodium Channels) | p-azidobenzoate brevetoxin derivative | Specifically labeled the 260-kDa α subunit of the sodium channel. | nih.gov |

| VIP Receptors (VPAC1) | p-azidophenylglyoxal derivative of VIP | Identified 50-kDa and 200-250-kDa forms of the high-affinity binding site. | nih.govnih.gov |

| Phorbol Ester Receptors (PKC isozymes) | Phorbol esters with diazoacetyl or trifluorodiazopropionyl groups | Achieved specific cross-linking to PKC isozymes. | nih.gov |

| Voltage-Gated Sodium Channels | Scorpion toxin derivatives | Identified the 260 kDa α and 30-40 kDa β subunits. | nih.gov |

Applications in Materials Science and Surface Functionalization

3,5-Dihydroxyphenyl 4-Azidobenzoate as a Photoreactive Primer

This compound serves as a photoreactive primer, enhancing adhesion at the interface of different materials. Its distinct molecular structure facilitates robust interactions with a variety of substrates, thereby improving bond strength.

Enhancement of Adhesion on Various Substrates (e.g., Leather, Polyurethane Adhesives)

The application of this compound as a primer has been shown to significantly improve the adhesion of polyurethane (PU) adhesives to both leather and PU substrates. sunchemical.comdic-global.com In industries such as footwear and textiles, where strong and durable bonds are essential, this compound has demonstrated the ability to substantially increase the T-peel strength of adhesive joints. The dihydroxyphenyl group within the primer's structure is instrumental in this enhancement, as it fosters strong interactions with the surface of the substrate.

Mechanism of Multi-Point Fixation at Interfaces

The efficacy of this compound as an adhesion promoter is attributed to its capacity to establish a multi-point fixation at the substrate-adhesive interface. This process occurs in two stages. Initially, the dihydroxyphenyl group of the molecule is adsorbed onto the substrate surface via hydrogen bonding and other secondary forces. This physical adsorption orients the molecule at the interface.

Photografting and Surface Derivatization with Azidobenzoate-Containing Polymers

Polymers that incorporate azidobenzoate functionalities are extensively utilized for photografting and surface derivatization. These processes modify the surfaces of materials to impart specific, desirable properties.

Functionalization of Polymeric Materials (e.g., PEEK, MPC Copolymers)

Azidobenzoate-containing polymers have been effectively employed to functionalize the surfaces of various polymeric materials, including poly(ether ether ketone) (PEEK) and copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). researchgate.netmdpi.com For example, a photoreactive poly(MPC-co-4-azidobenzoyloxyethyl methacrylate) (PMAz) has been synthesized for the surface modification of PEEK. mdpi.com This is accomplished by dip-coating the PEEK substrate in a polymer solution, followed by UV light exposure. The azidobenzoate groups, upon UV irradiation, form covalent bonds with the PEEK surface, creating a stable, grafted polymer layer. This technique introduces new functionalities to otherwise inert polymer surfaces.

Development of Bioinert and Antifouling Surfaces

A primary application of surface functionalization with azidobenzoate-containing polymers is the creation of bioinert and antifouling surfaces. nih.govresearchgate.netresearchgate.netnih.gov The grafting of MPC polymers, which are recognized for their excellent biocompatibility and resistance to protein adsorption, is a key strategy in this domain. mdpi.com By employing photoreactive polymers that contain both MPC and azidobenzoate units, surfaces can be engineered to resist the non-specific adhesion of proteins and cells. For instance, a PEEK surface modified with PMAz demonstrates a significant reduction in protein adsorption when compared to unmodified PEEK. This effect is attributed to the hydrophilic and zwitterionic properties of the MPC units, which form a hydration layer that acts as a barrier to biomolecule adhesion.

Site-Specific Immobilization of Biomolecules onto Conductive Surfaces

The photoreactive characteristics of azidobenzoate groups facilitate the site-specific immobilization of biomolecules onto conductive surfaces. nih.govnih.govresearchgate.net This is particularly advantageous in the fabrication of biosensors and other bioelectronic devices. For instance, a photoreactive azidobenzoate-functionalized copolymer can be used to modify gold surfaces. Through the use of photolithography, a patterned surface can be created, enabling the selective immobilization of biomolecules in designated areas. Upon UV irradiation through a photomask, the azidobenzoate groups generate reactive sites where biomolecules can be covalently attached, while the unexposed regions remain passive. This method affords precise control over the spatial arrangement of immobilized biomolecules, a critical factor for the functionality of many bio-interface devices.

Characterization of Surface Chemistry and Interfacial Properties

The ability to precisely analyze the chemical composition and properties of modified surfaces is paramount in materials science. For surfaces functionalized with compounds like this compound, which belong to the aryl azide (B81097) class of photoreactive crosslinkers, specific analytical techniques are employed to ensure successful modification and to understand the resulting surface characteristics.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a surface is modified with an aryl azide, XPS is instrumental in confirming the presence and chemical nature of the grafted molecules.

Upon successful photochemical grafting, the azide group of this compound forms a covalent bond with the substrate. XPS analysis of the nitrogen (N1s) region of the spectrum provides direct evidence of this modification. For aryl azides, the N1s spectrum is expected to show characteristic peaks corresponding to the three nitrogen atoms of the azide moiety (-N₃). Research on similar photoactive aryl azides, such as perfluorophenylazides (PFPAs), has shown that the N1s spectrum can be resolved into distinct peaks. researchgate.netresearchgate.net Typically, the central, positively charged nitrogen atom and the two terminal nitrogen atoms of the azide group have different binding energies, often observed as a 2:1 ratio in the areas of the corresponding peaks. researchgate.net The detection of these nitrogen peaks at their expected binding energies confirms the presence of the azide-containing molecule on the surface.

Furthermore, after the photochemical reaction where the azide group forms a nitrene intermediate and reacts with the surface, changes in the N1s spectrum can be observed. The disappearance or reduction of the azide peaks and the appearance of new peaks corresponding to the formed amine or amide linkages provide evidence of covalent bond formation. researchgate.netresearchgate.net

Table 1: Representative XPS Data for Aryl Azide Modified Surfaces

| Nitrogen Species | Typical Binding Energy (eV) | Interpretation |

| Terminal Nitrogens in Azide (-N =N⁺=N ⁻) | ~402.1 | Indicates the presence of the unreacted azide group on the surface. |

| Central Nitrogen in Azide (-N=N ⁺=N⁻) | ~405.6 | Confirms the integrity of the azide group prior to photoreaction. |

| Amine/Amide (-NH-) | ~400.5 | Suggests the formation of covalent bonds with the surface after photoreaction. |

Note: The binding energies are approximate and can vary depending on the specific chemical environment and the substrate. The data is based on studies of perfluorophenylazide (PFPA) modified surfaces and is representative of the analysis that would be applied to surfaces modified with this compound. researchgate.net

Evaluation of Adhesion Strength and Durability under Diverse Conditions

The use of aryl azides as adhesion promoters is a key application in materials science. The covalent bonds formed at the interface between a substrate and a coating can significantly enhance adhesion strength and durability. The evaluation of these properties is critical to assess the performance of the functionalized surface in its intended application.

The assessment of adhesion strength is typically carried out using standardized mechanical tests. These can include lap shear tests, peel tests, and pull-off tests, which provide quantitative measures of the force required to separate the coating from the substrate. For instance, lap shear strength is often reported in megapascals (MPa), while peel strength may be given in Newtons per meter (N/m).

Durability testing involves subjecting the modified surface to various environmental and chemical stresses to simulate real-world conditions. This can include exposure to humidity, thermal cycling, chemical immersion, and mechanical abrasion. The adhesion strength is often measured before and after these exposures to determine the robustness of the interfacial bond.

While the principle of using aryl azides to enhance adhesion is well-established, specific quantitative data on the adhesion strength and durability of surfaces modified with this compound is not widely available in the reviewed scientific literature. However, studies on related systems provide insight into the expected performance. For example, research on other aryl azide-based adhesion promoters has demonstrated the formation of strongly bound films that can withstand extensive rinsing, indicating a high degree of durability. nih.gov Similarly, the covalent grafting of aryl films derived from diazonium salts, a related chemistry, has been shown to be stable even after sonication in solvents. researchgate.net

Table 2: Methods for Evaluation of Adhesion and Durability

| Property | Test Method | Description |

| Adhesion Strength | Lap Shear Test (e.g., ASTM D1002) | Measures the shear strength of an adhesive bond between two overlapping substrates. |

| Peel Test (e.g., ASTM D3330) | Measures the force required to peel a flexible coating from a rigid substrate at a specific angle and rate. | |

| Pull-Off Test (e.g., ASTM D4541) | Measures the tensile force required to pull a circular dolly, bonded to the coating, away from the substrate. | |

| Durability | Chemical Immersion Test | The coated substrate is immersed in a specific chemical (e.g., water, solvent, acid, base) for a defined period, followed by adhesion testing. |

| Thermal Aging/Cycling | The coated substrate is subjected to high temperatures or cycles of high and low temperatures, followed by adhesion testing. | |

| Mechanical Abrasion Test | The coated surface is subjected to controlled abrasion, and the effect on the coating and its adhesion is evaluated. |

Note: This table outlines common methods used to evaluate adhesion and durability. The selection of specific tests and conditions depends on the intended application of the functionalized material. Quantitative results would be highly dependent on the substrate, the coating material, and the specific aryl azide used.

Molecular Interaction Studies of Azidobenzoate Compounds

Analysis of Intermolecular Interactions in Condensed Phases: Data Not Available

A fundamental understanding of a compound's solid-state properties begins with the analysis of its crystal structure. This analysis provides precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules, which dictates the nature and strength of intermolecular forces.

Hydrogen Bonding and Van der Waals Contributions to Crystal Packing

Without a determined crystal structure for 3,5-Dihydroxyphenyl 4-azidobenzoate, a definitive analysis of its hydrogen bonding network and the contribution of van der Waals forces to its crystal packing cannot be performed. The presence of two hydroxyl groups on the phenyl ring and the carbonyl group of the ester suggests the potential for significant hydrogen bonding, which would play a crucial role in the stability of its crystalline form.

π-Interactions (e.g., n→π*, lp···π, π···π) in Molecular Assemblies

The aromatic rings in this compound suggest the likelihood of various π-interactions, such as π-π stacking between the phenyl rings. However, without crystallographic data, the specific geometries and energetic contributions of these interactions remain speculative.

Computational Modeling of Molecular Interactions: No Specific Studies Found

Computational chemistry offers powerful tools to predict and analyze molecular interactions. These methods are invaluable for understanding how a molecule like this compound might interact with biological targets or other molecules.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a target protein. While studies exist for other azidobenzoate compounds, no such simulations have been published for this compound, precluding any discussion of its potential binding modes with specific biological targets.

Energy Decomposition Analysis (EDA) of Non-Covalent Binding

Energy decomposition analysis is a computational method that breaks down the total interaction energy between molecules into distinct components, such as electrostatic, exchange-repulsion, and dispersion forces. This provides a quantitative understanding of the nature of non-covalent bonds. No EDA studies have been reported for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.